REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[N:3]=1.C([Li])CCC.CN([CH:20]=[O:21])C>CCOCC>[CH3:9][O:8][C:5]1[C:4]([O:10][CH3:11])=[N:3][C:2]([CH:20]=[O:21])=[CH:7][N:6]=1
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Name
|
|
Quantity
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4.85 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=C(N=C1)OC)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
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Quantity
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5.74 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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-35 °C
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Type
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CUSTOM
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Details
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After stirring for 0.5 hours at -35° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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This dark brown homogeneous solution was stirred at -20° C. for 1 hour and at 25° C. for 0.5 hours
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Duration
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0.5 h
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Type
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CUSTOM
|
Details
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was quenched with an aqueous solution of NH4Cl
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with methylene chloride
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Type
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WASH
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Details
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the organic fractions were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
to give a red oil
|
Reaction Time |
0.5 h |
Name
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Type
|
product
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Smiles
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COC1=NC=C(N=C1OC)C=O
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |